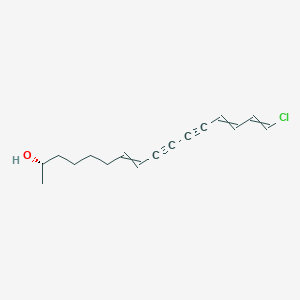
(2S)-16-Chlorohexadeca-7,13,15-triene-9,11-diyn-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-16-Chlorohexadeca-7,13,15-triene-9,11-diyn-2-ol: is a synthetic organic compound characterized by its unique structure, which includes a chlorine atom, multiple double bonds, and a hydroxyl group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-16-Chlorohexadeca-7,13,15-triene-9,11-diyn-2-ol typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of carbonyl reductase from lactobacillus fermentum to catalyze the asymmetric reduction of 2-chloro-β-ketoester-forming compounds . This method is environmentally friendly and suitable for industrial scale-up.
Industrial Production Methods: Industrial production of this compound may involve the use of engineered bacteria containing specific enzymes to catalyze the necessary reactions. The process includes preparing a suspension of resting cells, performing ultrasonic disruption, and mixing the cell supernatant with the substrate and cofactors to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions: (2S)-16-Chlorohexadeca-7,13,15-triene-9,11-diyn-2-ol can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation reactions can introduce additional halogen atoms into the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: In chemistry, (2S)-16-Chlorohexadeca-7,13,15-triene-9,11-diyn-2-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions and the effects of structural modifications on biological activity.
Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2S)-16-Chlorohexadeca-7,13,15-triene-9,11-diyn-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
(2S)-Pinocembrin: A chiral flavanone with versatile pharmacological activities.
(2S,4S)-4-[18F]FPArg: Used in glioma imaging.
(1R,2S)-2-Phenylcyclopropanaminium: A monoamine oxidase inhibitor used in the treatment of depression.
Properties
CAS No. |
537684-08-5 |
|---|---|
Molecular Formula |
C16H19ClO |
Molecular Weight |
262.77 g/mol |
IUPAC Name |
(2S)-16-chlorohexadeca-7,13,15-trien-9,11-diyn-2-ol |
InChI |
InChI=1S/C16H19ClO/c1-16(18)14-12-10-8-6-4-2-3-5-7-9-11-13-15-17/h4,6,9,11,13,15-16,18H,8,10,12,14H2,1H3/t16-/m0/s1 |
InChI Key |
BOMJGLVMBIPNNR-INIZCTEOSA-N |
Isomeric SMILES |
C[C@@H](CCCCC=CC#CC#CC=CC=CCl)O |
Canonical SMILES |
CC(CCCCC=CC#CC#CC=CC=CCl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















